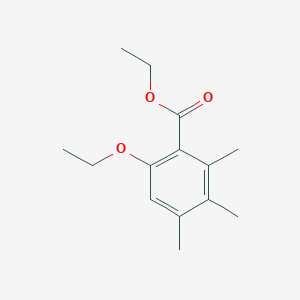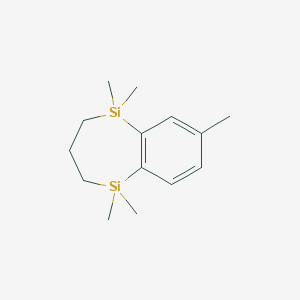
1H-1,5-Benzodisilepin, 2,3,4,5-tetrahydro-1,1,5,5,7-pentamethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-1,5-Benzodisilepin, 2,3,4,5-tetrahydro-1,1,5,5,7-pentamethyl- is a unique organosilicon compound characterized by its distinctive structure, which includes a benzene ring fused with a disilepin ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1H-1,5-Benzodisilepin, 2,3,4,5-tetrahydro-1,1,5,5,7-pentamethyl- typically involves the reaction of appropriate silane precursors with benzene derivatives under controlled conditions. One common method includes the use of a platinum catalyst to facilitate the hydrosilylation reaction, which introduces the silicon atoms into the benzene ring structure.
Industrial Production Methods: Industrial production of this compound may involve large-scale hydrosilylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions: 1H-1,5-Benzodisilepin, 2,3,4,5-tetrahydro-1,1,5,5,7-pentamethyl- undergoes various chemical reactions, including:
Oxidation: The silicon atoms in the compound can be oxidized to form siloxane linkages.
Reduction: Reduction reactions can be employed to modify the electronic properties of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the silicon atoms.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or ozone can be used under mild conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Halogenating agents like chlorine or bromine can be used for electrophilic substitution, while organolithium or Grignard reagents are suitable for nucleophilic substitution.
Major Products: The major products formed from these reactions include siloxane derivatives, reduced silane compounds, and various substituted benzodisilepin derivatives.
Aplicaciones Científicas De Investigación
1H-1,5-Benzodisilepin, 2,3,4,5-tetrahydro-1,1,5,5,7-pentamethyl- has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of advanced materials and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its unique structural properties.
Industry: Utilized in the production of high-performance coatings and adhesives.
Mecanismo De Acción
The mechanism of action of 1H-1,5-Benzodisilepin, 2,3,4,5-tetrahydro-1,1,5,5,7-pentamethyl- involves its interaction with various molecular targets, including enzymes and receptors. The silicon atoms in the compound can form stable bonds with biological molecules, potentially altering their function and activity. The pathways involved may include inhibition of microbial growth or modulation of cellular signaling processes.
Comparación Con Compuestos Similares
- 1H-1,5-Benzodiazepine, 2,3,4,5-tetrahydro-1,5-dimethyl-
- 2,2,4-Trimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine
Uniqueness: 1H-1,5-Benzodisilepin, 2,3,4,5-tetrahydro-1,1,5,5,7-pentamethyl- is unique due to the presence of silicon atoms in its structure, which imparts distinct chemical and physical properties compared to its carbon-based analogs. This uniqueness makes it valuable for specialized applications in materials science and organic synthesis.
Propiedades
Número CAS |
828282-86-6 |
|---|---|
Fórmula molecular |
C14H24Si2 |
Peso molecular |
248.51 g/mol |
Nombre IUPAC |
1,1,5,5,7-pentamethyl-3,4-dihydro-2H-1,5-benzodisilepine |
InChI |
InChI=1S/C14H24Si2/c1-12-7-8-13-14(11-12)16(4,5)10-6-9-15(13,2)3/h7-8,11H,6,9-10H2,1-5H3 |
Clave InChI |
LZVNPBROKZOCRC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)[Si](CCC[Si]2(C)C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Glycyl-L-alanyl-N-[(2-iodophenyl)methyl]-L-phenylalaninamide](/img/structure/B14208943.png)
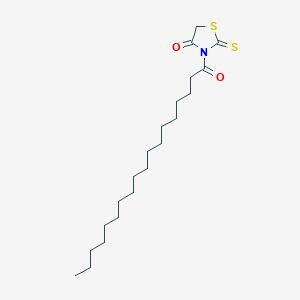
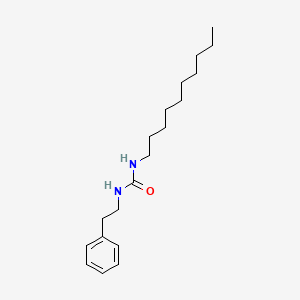
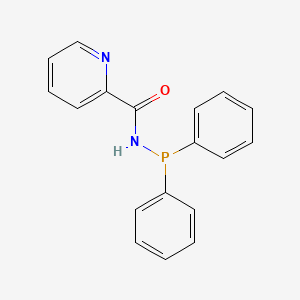
![2-{[4-(2,6-Dimethylphenyl)piperidin-1-yl]methyl}-3-phenyl-1H-indole](/img/structure/B14208980.png)
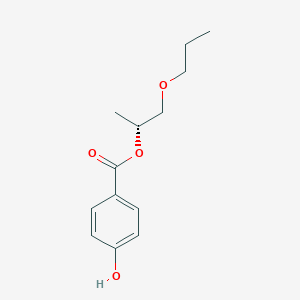
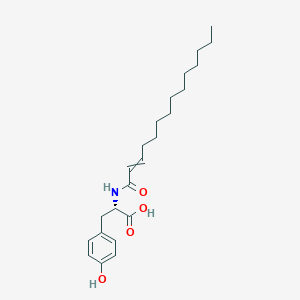
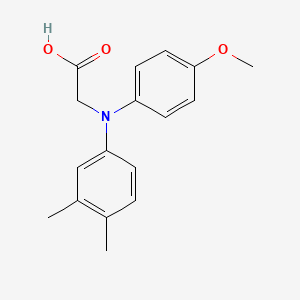
![2-amino-N-[(4-sulfamoylphenyl)methyl]acetamide](/img/structure/B14208994.png)
![5,7-Diphenylpyrazolo[1,5-a]pyrimidine](/img/structure/B14209000.png)
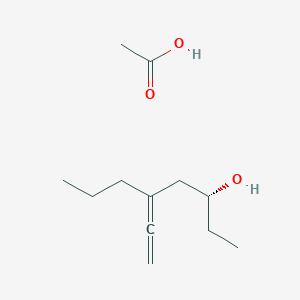
![Benzenemethanol, 3-[5-[[(3-hydroxyphenyl)methyl]amino]-3-pyridinyl]-](/img/structure/B14209010.png)
![Pyrrolidine, 1-[2-fluoro-4-(3-phenyl-3H-naphtho[2,1-b]pyran-3-yl)phenyl]-](/img/structure/B14209011.png)
